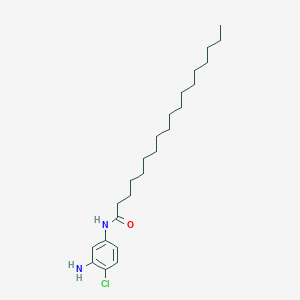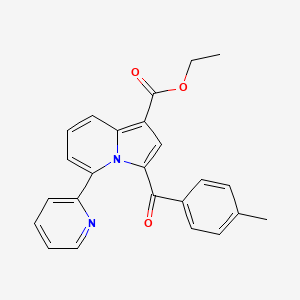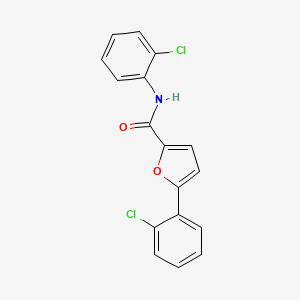
2,3,4,5-Tetramethylhexa-2,4-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5-Tetramethylhexa-2,4-diene is an organic compound with the molecular formula C10H18. It is a type of diene, which means it contains two double bonds. This compound is characterized by its four methyl groups attached to the hexadiene backbone, making it a highly substituted diene. The presence of these methyl groups influences its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetramethylhexa-2,4-diene can be achieved through various methods. One common approach involves the alkylation of a suitable diene precursor with methylating agents. For instance, starting from 2,4-hexadiene, methyl groups can be introduced at the 2, 3, 4, and 5 positions using reagents such as methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the selective methylation of the diene precursor. The reaction conditions typically include elevated temperatures and pressures to optimize the reaction rate and product formation.
化学反应分析
Types of Reactions
2,3,4,5-Tetramethylhexa-2,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the double bonds can yield saturated hydrocarbons.
Substitution: The methyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.
Substitution: Halogenating agents like bromine can be used to introduce halogen atoms into the molecule.
Major Products
Oxidation: Epoxides or alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学研究应用
2,3,4,5-Tetramethylhexa-2,4-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions to understand the specificity and mechanism of enzymes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems.
Industry: It is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 2,3,4,5-Tetramethylhexa-2,4-diene involves its interaction with various molecular targets. The double bonds in the compound can participate in reactions with electrophiles, leading to the formation of new chemical bonds. The methyl groups can influence the reactivity and stability of the intermediates formed during these reactions. The pathways involved typically include electrophilic addition and substitution reactions, which are facilitated by the electron-rich nature of the diene.
相似化合物的比较
Similar Compounds
1,3-Hexadiene: A less substituted diene with two double bonds separated by a single carbon atom.
1,5-Hexadiene: An isolated diene with two double bonds separated by three carbon atoms.
2,4-Hexadiene: A conjugated diene similar to 2,3,4,5-Tetramethylhexa-2,4-diene but with fewer methyl groups.
Uniqueness
This compound is unique due to its high degree of methyl substitution, which affects its chemical properties and reactivity
属性
CAS 编号 |
1114-06-3 |
|---|---|
分子式 |
C10H18 |
分子量 |
138.25 g/mol |
IUPAC 名称 |
2,3,4,5-tetramethylhexa-2,4-diene |
InChI |
InChI=1S/C10H18/c1-7(2)9(5)10(6)8(3)4/h1-6H3 |
InChI 键 |
OXAOLOBMDYZLOB-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(C)C(=C(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[[5-amino-1-(3-methylthiophene-2-carbonyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide](/img/structure/B11938308.png)

![N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B11938322.png)
![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide](/img/structure/B11938326.png)

![2-[3-Hydroxy-2-[2-(naphthalen-2-ylmethylsulfonyl)acetyl]imino-1,3-thiazol-4-yl]acetic acid](/img/structure/B11938339.png)

![N-[1-[[[(3-Bromophenyl)amino]thioxomethyl]amino]-2,2,2-trichloroethyl]nonanamide](/img/structure/B11938349.png)

